molecular formula C4H7ClFNO2S B12977068 (S)-3-Fluoropyrrolidine-1-sulfonyl chloride

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride

Cat. No.: B12977068
M. Wt: 187.62 g/mol
InChI Key: KIKDRXJNIMWUMX-BYPYZUCNSA-N
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Description

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride is a chemical compound with significant interest in various fields of research and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a fluorine atom and a sulfonyl chloride group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride typically involves the introduction of the fluorine atom and the sulfonyl chloride group onto the pyrrolidine ring. One common method involves the fluorination of a suitable pyrrolidine precursor, followed by sulfonylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and sulfonylating agents like chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The choice of solvents, temperature control, and reaction time are critical factors in ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Addition Reactions: The fluorine atom can engage in addition reactions with electrophiles, potentially leading to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines typically yields sulfonamide derivatives, while reaction with alcohols produces sulfonate esters.

Scientific Research Applications

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological pathways.

Comparison with Similar Compounds

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride can be compared with other similar compounds, such as:

    (S)-3-Chloropyrrolidine-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    (S)-3-Fluoropyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride, affecting its chemical properties and applications.

    (S)-3-Fluoropyrrolidine-1-sulfonate: Features a sulfonate ester group, which alters its solubility and reactivity.

The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonyl chloride group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C4H7ClFNO2S

Molecular Weight

187.62 g/mol

IUPAC Name

(3S)-3-fluoropyrrolidine-1-sulfonyl chloride

InChI

InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m0/s1

InChI Key

KIKDRXJNIMWUMX-BYPYZUCNSA-N

Isomeric SMILES

C1CN(C[C@H]1F)S(=O)(=O)Cl

Canonical SMILES

C1CN(CC1F)S(=O)(=O)Cl

Origin of Product

United States

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